REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([Cl:9])[CH:3]=1.[CH2:10]([O:12][C:13](=[O:15])C)C.C(Cl)(Cl)=O>C1C=CC=CC=1>[Cl:9][C:4]1[CH:3]=[C:2]([CH:7]=[CH:6][C:5]=1[OH:8])[NH:1][C:13](=[O:15])[O:12][CH3:10]
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Name
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|
Quantity
|
210 g
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Type
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reactant
|
Smiles
|
NC1=CC(=C(C=C1)O)Cl
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Name
|
|
Quantity
|
2100 mL
|
Type
|
reactant
|
Smiles
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C(C)OC(C)=O
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Name
|
|
Quantity
|
210 g
|
Type
|
reactant
|
Smiles
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C(=O)(Cl)Cl
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Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
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Name
|
|
Quantity
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300 mL
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Type
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solvent
|
Smiles
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C1=CC=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
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40 °C
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Type
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CUSTOM
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Details
|
the mixture is stirred at 0°C. to 10°C
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
Slowly the reaction mixture is raised
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Type
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TEMPERATURE
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Details
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to reflux temperature after 1 hour
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Duration
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1 h
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Type
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TEMPERATURE
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Details
|
the mixture is heated
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Type
|
TEMPERATURE
|
Details
|
under reflux during another 30 minute period
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Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
rapidly filtered
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Type
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CUSTOM
|
Details
|
The filtrate is evaporated under reduced pressure to a volume of 900 ml
|
Type
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ADDITION
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Details
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The isocyanate solution is added to methanol (1.8 liters)
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Type
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STIRRING
|
Details
|
with stirring
|
Type
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TEMPERATURE
|
Details
|
to reflux for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
Evaporation of the reaction mixture
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Type
|
CUSTOM
|
Details
|
affords a viscous oil
|
Type
|
CUSTOM
|
Details
|
followed by evaporation
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Crystallization of a 5 gram sample from benzene (trace n-hexane)
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Type
|
CUSTOM
|
Details
|
affords crystals, melting point 104°C. to 105°C., 2.76 grams (47%)
|
Reaction Time |
48 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(NC(OC)=O)C=CC1O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |